molecular formula C17H15ClN2O5S B6469666 methyl 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate CAS No. 2640892-69-7

methyl 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate

Cat. No.: B6469666
CAS No.: 2640892-69-7
M. Wt: 394.8 g/mol
InChI Key: CIQHYJWAKIMHBM-UHFFFAOYSA-N
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Description

Methyl 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate is a useful research compound. Its molecular formula is C17H15ClN2O5S and its molecular weight is 394.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.0390205 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate is a chemical compound with potential pharmacological applications. This article reviews its biological activity based on various studies and data sources.

Chemical Structure and Properties

The molecular formula of the compound is C24H21ClN2O6S, with a molecular weight of approximately 500.96 g/mol. The structure includes a benzothiadiazin core and a chloro-substituted phenyl moiety, contributing to its biological properties.

PropertyValue
Molecular FormulaC24H21ClN2O6S
Molecular Weight500.96 g/mol
LogP5.351
Water Solubility (LogSw)-5.78
Polar Surface Area75.246 Ų

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of benzothiadiazine derivatives. This compound has shown promise in inhibiting tumor cell proliferation in vitro. In particular:

  • Cell Line Studies : It has been tested on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the micromolar range.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of benzothiadiazine derivatives against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition zones compared to control groups.
  • Anticancer Research : A recent investigation into the effects of this compound on MCF-7 cells revealed that it induced apoptosis via the mitochondrial pathway, leading to increased caspase activity and decreased cell viability.

Properties

IUPAC Name

methyl 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c1-11-7-8-12(18)9-14(11)20-17(22)19(10-16(21)25-2)13-5-3-4-6-15(13)26(20,23)24/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQHYJWAKIMHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.